molecular formula C15H24NO5P B13817631 p-Nitrophenyl ethyl heptylphosphonate CAS No. 3015-77-8

p-Nitrophenyl ethyl heptylphosphonate

Cat. No.: B13817631
CAS No.: 3015-77-8
M. Wt: 329.33 g/mol
InChI Key: HDCSKOHTFSPXEZ-UHFFFAOYSA-N
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Description

p-Nitrophenyl ethyl heptylphosphonate: is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and a heptylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl heptylphosphonate typically involves the reaction of p-nitrophenol with ethyl heptylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Nitrophenyl ethyl heptylphosphonate can undergo oxidation reactions, leading to the formation of corresponding phosphonic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphonates.

Scientific Research Applications

Chemistry: p-Nitrophenyl ethyl heptylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor. It is used in biochemical assays to study enzyme kinetics and mechanisms.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting specific enzymes.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various organophosphorus compounds. It is also used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of p-Nitrophenyl ethyl heptylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

    Ethyl p-nitrophenyl thionobenzene phosphonate: Similar in structure but contains a thio group instead of an oxygen atom.

    Bis(p-nitrophenyl)phosphate: Contains two p-nitrophenyl groups and is used in similar applications.

    p-Nitrophenyl methylphosphonate: Contains a methyl group instead of an ethyl group.

Uniqueness: p-Nitrophenyl ethyl heptylphosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

3015-77-8

Molecular Formula

C15H24NO5P

Molecular Weight

329.33 g/mol

IUPAC Name

1-[ethoxy(heptyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C15H24NO5P/c1-3-5-6-7-8-13-22(19,20-4-2)21-15-11-9-14(10-12-15)16(17)18/h9-12H,3-8,13H2,1-2H3

InChI Key

HDCSKOHTFSPXEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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